BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data of 1-Bromoadamantane NMR
IR MS

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Bromoadamantane

Cat. No.: B1268071

An In-depth Technical Guide to the Spectroscopic Data of 1-Bromoadamantane

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for 1-bromoadamantane. It is intended for
researchers, scientists, and professionals in drug development who require detailed
spectroscopic information for this compound.

Data Presentation

The following tables summarize the key quantitative data obtained from *H NMR, 13C NMR, IR,
and MS analyses of 1-bromoadamantane.

Table 1: *H NMR Spectroscopic Data for 1-Bromoadamantane

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
2.37 s 6H CHz (adjacent to C-Br)
2.10 S 3H CH (bridgehead)
1.73 S 6H CH:z

Solvent: CDCls, Reference: TMS (Tetramethylsilane)
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Table 2: 13C NMR Spectroscopic Data for 1-Bromoadamantane

Chemical Shift (8) ppm

Assighment

69.1 C-Br

48.2 CHz (adjacent to C-Br)
35.8 CH (bridgehead)

31.9 CH2

Solvent: CDCls, Reference: TMS (Tetramethylsilane)[1]

Table 3: Infrared (IR) Spectroscopy Data for 1-Bromoadamantane

Wavenumber (cm~12) Intensity Assignment

2920 Strong C-H stretch (alkane)
2850 Strong C-H stretch (alkane)
1450 Medium C-H bend (alkane)
680 Strong C-Br stretch

Table 4. Mass Spectrometry (MS) Data for 1-Bromoadamantane

m/z Ratio Relative Intensity (%) Assignment
M+2]* (presence of 81Br
216 50 [ I
isotope)
214 50 [M]* (presence of 7°Br isotope)
[M-Br]* (loss of Bromine
135 100
radical)
93 30 [C7Ho]*
79 25 [CeH7]*
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lonization Method: Electron lonization (EI)[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 1-bromoadamantane (approximately 10-20 mg) is
dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCIs). A small amount of
tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0

ppm).

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of
300 MHz or higher for *H NMR and 75 MHz or higher for 13C NMR, is used.

Data Acquisition for *H NMR: The proton NMR spectrum is acquired using a standard pulse
sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-
noise ratio, a spectral width covering the expected range of proton chemical shifts (typically
0-10 ppm), and a relaxation delay to allow for full recovery of the magnetization between
pulses.

Data Acquisition for 13C NMR: The carbon-13 NMR spectrum is acquired with proton
decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger
number of scans is typically required for 13C NMR due to the lower natural abundance of the
13C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform to obtain the frequency-domain spectrum. Phase and baseline corrections are
applied to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of solid 1-bromoadamantane is finely ground with
potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into
a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained
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using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid
sample is placed directly on the ATR crystal.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

o Data Acquisition: A background spectrum of the empty sample compartment (or the clean
ATR crystal) is recorded. The sample is then placed in the beam path, and the sample
spectrum is recorded. The instrument measures the interference pattern of the infrared light,
which is then mathematically converted into an infrared spectrum. The typical spectral range
is 4000-400 cm~1.

o Data Processing: The final spectrum is presented as a plot of transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry (MS)

e Sample Introduction: A dilute solution of 1-bromoadamantane in a volatile organic solvent
(e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For Electron
lonization (EI), the sample is vaporized in a heated inlet system.

« lonization: In the EI source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a
radical cation (molecular ion, M+e).

o Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: A detector records the abundance of ions at each m/z value.

o Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus
m/z.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of 1-bromoadamantane.
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Caption: General workflow for spectroscopic analysis.
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Caption: Fragmentation of 1-Bromoadamantane in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data of 1-Bromoadamantane NMR IR
MS]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126807 1#spectroscopic-data-of-1-
bromoadamantane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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